1,1,2-Tris(4-methoxyphenyl)ethan-1-ol

描述

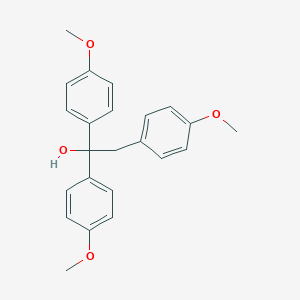

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1817-87-4 |

|---|---|

分子式 |

C23H24O4 |

分子量 |

364.4 g/mol |

IUPAC 名称 |

1,1,2-tris(4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C23H24O4/c1-25-20-10-4-17(5-11-20)16-23(24,18-6-12-21(26-2)13-7-18)19-8-14-22(27-3)15-9-19/h4-15,24H,16H2,1-3H3 |

InChI 键 |

XZKJJZRDNXWVLH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |

规范 SMILES |

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,1,2 Tris 4 Methoxyphenyl Ethan 1 Ol

Strategies for the Construction of the 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol Carbon Skeleton

The core challenge in synthesizing this compound lies in the controlled assembly of its three distinct methoxy-substituted phenyl rings around a central two-carbon ethanolic core. The most common and effective strategies involve the use of powerful organometallic nucleophiles, such as Grignard and organolithium reagents, which readily attack the electrophilic carbon of a carbonyl group.

Grignard Reagent-Mediated Approaches to Triarylmethanols

The Grignard reaction is a cornerstone in the synthesis of tertiary alcohols, including triarylmethanols. organic-chemistry.org The synthesis of this compound via this method involves the nucleophilic addition of a 4-methoxyphenylmagnesium halide to a suitable ketone precursor.

The key precursor for this synthesis is 1,2-bis(4-methoxyphenyl)ethanone, also known as deoxyanisoin. The reaction mechanism commences with the formation of the Grignard reagent, 4-methoxyphenylmagnesium bromide, from the reaction of 4-bromoanisole with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educerritos.edu This organomagnesium halide is a potent nucleophile. adichemistry.com

The subsequent step is the nucleophilic attack of the 4-methoxyphenylmagnesium bromide on the carbonyl carbon of 1,2-bis(4-methoxyphenyl)ethanone. This addition reaction forms a magnesium alkoxide intermediate. The reaction is then quenched with an aqueous acid workup, such as dilute hydrochloric acid or ammonium chloride, to protonate the alkoxide and yield the final product, this compound. masterorganicchemistry.com

Reaction Scheme:

Formation of Grignard Reagent: 4-CH₃OC₆H₄Br + Mg → 4-CH₃OC₆H₄MgBr

Addition to Ketone: 4-CH₃OC₆H₄MgBr + (4-CH₃OC₆H₄)(4-CH₃OC₆H₄CH₂)C=O → (4-CH₃OC₆H₄)₃C-CH₂OMgBr

Protonation: (4-CH₃OC₆H₄)₃C-CH₂OMgBr + H₃O⁺ → this compound + Mg(OH)Br

Organolithium Chemistry in the Formation of Aryl-Substituted Alcohols

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of alcohols. sigmaaldrich.com They are generally more reactive than their Grignard counterparts. rug.nl The synthesis of this compound using this approach would involve the reaction of 4-methoxyphenyllithium with 1,2-bis(4-methoxyphenyl)ethanone.

4-Methoxyphenyllithium can be prepared by the reaction of 4-bromoanisole or 4-chloroanisole with two equivalents of lithium metal in an appropriate solvent like hexane or diethyl ether. rug.nl The resulting organolithium reagent then acts as a strong nucleophile, attacking the carbonyl carbon of 1,2-bis(4-methoxyphenyl)ethanone. esisresearch.org This addition forms a lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol. esisresearch.org

While highly effective, the increased reactivity of organolithium reagents necessitates careful control of reaction conditions, particularly temperature, to avoid side reactions.

Aldol Condensation and Related Coupling Reactions in Precursor Synthesis

The synthesis of the key precursor, 1,2-bis(4-methoxyphenyl)ethanone (deoxyanisoin), can be achieved through various coupling reactions, including those related to the principles of aldol condensation.

A plausible route to deoxyanisoin involves the self-condensation of a 4-methoxyphenylacetyl derivative or a crossed condensation between two different C8-aryl precursors. A more direct approach is the Friedel-Crafts acylation of anisole with 4-methoxyphenylacetyl chloride.

Another relevant synthetic strategy for precursors is the Claisen-Schmidt condensation, a type of mixed aldol condensation, which is used to form α,β-unsaturated ketones. researchgate.net For instance, the condensation of 4-methoxybenzaldehyde with a ketone possessing α-hydrogens, in the presence of a base like sodium hydroxide, can yield chalcone-like structures. azom.comstudy.com While not directly yielding deoxyanisoin, this methodology is fundamental in building the carbon framework of related aromatic ketones. For example, the reaction of 4-methoxybenzaldehyde with 4-methoxyacetophenone would lead to 1,3-bis(4-methoxyphenyl)prop-2-en-1-one. Subsequent reduction of the double bond and rearrangement would be necessary to arrive at the required 1,2-diaryl ethanone structure.

Chemo- and Regioselective Considerations in the Formation of this compound

The synthesis of this compound is generally straightforward in terms of regioselectivity, as the nucleophilic attack occurs at the electrophilic carbonyl carbon. However, chemoselectivity can be a concern, particularly with highly reactive organometallic reagents.

A primary challenge is to prevent side reactions. Grignard and organolithium reagents are strong bases and can deprotonate any acidic protons present in the reaction mixture, including those on the α-carbon of the ketone starting material. organic-chemistry.org This can lead to enolization of the ketone, which reduces the yield of the desired tertiary alcohol. google.com To mitigate this, the reaction is typically carried out at low temperatures, and the organometallic reagent is added slowly to the ketone solution.

Another potential side reaction in Grignard syntheses is the formation of biphenyl-type compounds through the coupling of the Grignard reagent with unreacted aryl halide. cerritos.edu This can be minimized by ensuring a slight excess of magnesium and by adding the aryl halide to the magnesium suspension at a controlled rate.

When dealing with α,β-unsaturated ketone precursors, the regioselectivity of the nucleophilic attack becomes a critical factor, with the possibility of either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The choice between these pathways is influenced by factors such as the nature of the organometallic reagent, the substrate, and the reaction conditions. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For Grignard reactions, anhydrous diethyl ether or THF are the solvents of choice as they solvate the magnesium center, enhancing the reactivity of the reagent. cerritos.edu The reaction is typically initiated at room temperature and may be gently refluxed to ensure completion. However, the addition of the Grignard reagent to the ketone is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions. Academic protocols often employ a slight excess of the Grignard reagent to ensure complete conversion of the ketone.

The table below summarizes typical parameters that are optimized in the synthesis of tertiary alcohols via Grignard reaction.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Solvates the Grignard reagent, enhancing its nucleophilicity. |

| Temperature | 0 °C to reflux | Addition is often done at lower temperatures to control the reaction rate, followed by reflux to ensure completion. |

| Reactant Ratio | Slight excess of Grignard reagent | Drives the reaction to completion and consumes all of the ketone starting material. |

| Workup | Saturated aqueous NH₄Cl or dilute HCl | Quenches the reaction and protonates the alkoxide intermediate to form the alcohol. |

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates rigorous purification to remove unreacted starting materials, byproducts, and any residual reagents. The primary methods employed are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. mt.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. libretexts.org For triarylmethanols, common recrystallization solvents include ethanol, methanol (B129727), and mixtures of polar and non-polar solvents like ethanol/water or hexane/ethyl acetate. researchgate.netscribd.com The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly to promote the growth of well-defined crystals. The purified product is then collected by filtration. libretexts.org

Column chromatography is another powerful purification technique, particularly useful for separating complex mixtures or removing impurities with similar solubility to the desired product. quora.com In this method, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica gel. A mobile phase (eluent), which is a single solvent or a mixture of solvents, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For a moderately polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the desired compound.

The following table outlines common purification strategies for tertiary triarylmethanols.

| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation |

| Recrystallization | Ethanol, Methanol, Ethanol/Water, Hexane/Ethyl Acetate | Differential solubility of the compound and impurities at different temperatures. |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Differential partitioning of the compound and impurities between the stationary and mobile phases based on polarity. |

Advanced Spectroscopic and Structural Characterization Techniques for 1,1,2 Tris 4 Methoxyphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic compound. Through the analysis of chemical shifts, signal integrations, and coupling patterns, a complete picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol is expected to display distinct signals corresponding to each unique proton environment within the molecule. The presence of a chiral center at the C1 carbon renders the two methoxyphenyl groups attached to it diastereotopic, meaning they are chemically non-equivalent and may exhibit separate signals.

The aromatic regions of the spectrum are anticipated to be dominated by the signals from the three para-substituted methoxyphenyl rings. Protons on a para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded and appear upfield, while the protons meta to the methoxy group will appear slightly downfield. Signals for aromatic protons in similar methoxyphenyl-containing compounds generally appear in the region of δ 6.80–8.00 ppm. evitachem.comrsc.org

The three methoxy groups (-OCH₃) are expected to produce sharp singlet signals, each integrating to three protons. Due to the diastereotopic nature of the geminal phenyl rings, two of these methoxy signals may appear at slightly different chemical shifts, while the third, on the C2-phenyl ring, would have a distinct shift. These signals are typically found around δ 3.8 ppm. evitachem.comrsc.org

The aliphatic backbone consists of a single proton on the C2 carbon. This methine proton would likely appear as a singlet, or potentially a finely split multiplet if long-range couplings are resolved. Its chemical shift would be influenced by the adjacent aromatic ring and the C1 carbon. The hydroxyl (-OH) proton gives rise to a signal that is often broad and has a variable chemical shift depending on concentration, solvent, and temperature. Its presence can be confirmed by its disappearance upon D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H-ortho to OCH₃) | ~ 6.8 - 7.0 | Doublet | 6H |

| Aromatic Protons (H-meta to OCH₃) | ~ 7.1 - 7.4 | Doublet | 6H |

| Methoxy Protons (-OCH₃) | ~ 3.7 - 3.9 | Singlet(s) | 9H |

| Aliphatic Proton (-CH) | ~ 3.5 - 4.5 | Singlet | 1H |

| Hydroxyl Proton (-OH) | Variable (e.g., 2.0 - 5.0) | Broad Singlet | 1H |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment.

For this compound, the spectrum would show signals for the aliphatic carbons, the aromatic carbons, and the methoxy carbons. The carbons in an aromatic ring typically absorb in the range of 120-150 ppm. rsc.org

The two aliphatic carbons, C1 (bearing the hydroxyl group) and C2, would be found in the upfield region of the spectrum, typically between δ 40-80 ppm. The aromatic region would contain multiple signals. For each para-substituted ring, four distinct signals are expected: two for the protonated carbons (ortho and meta to the methoxy group) and two for the quaternary carbons (one attached to the aliphatic chain and one attached to the methoxy group). The carbon attached to the oxygen of the methoxy group is the most deshielded of the aromatic carbons. Finally, the three methoxy carbons would appear as sharp signals in the upfield region, typically around δ 55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C1 (Aliphatic, -C-OH) | ~ 75 - 85 |

| C2 (Aliphatic, -CH-) | ~ 45 - 55 |

| Aromatic C (quaternary, C-O) | ~ 158 - 160 |

| Aromatic C (quaternary, C-aliphatic) | ~ 135 - 145 |

| Aromatic C (protonated) | ~ 113 - 130 |

| Methoxy C (-OCH₃) | ~ 55 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the complex connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily show correlations between the ortho and meta protons within each aromatic ring, confirming their adjacent relationship in the AA'BB' systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the aliphatic C2-H proton to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (2-3 bond) connectivity. Key expected correlations would include:

The methoxy protons showing a correlation to the aromatic carbon they are attached to (C4 position).

The aliphatic C2 proton showing correlations to the carbons of its attached phenyl ring and to the C1 carbon.

The protons on the aromatic rings showing correlations to the aliphatic C1 or C2 carbons, confirming the attachment points of the rings to the ethane backbone.

Together, these 2D techniques would provide irrefutable evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound would be the absorption band corresponding to the hydroxyl (-OH) group. Due to intermolecular hydrogen bonding, this tertiary alcohol is expected to exhibit a strong, broad absorption band in the region of 3600–3200 cm⁻¹. The broadness of this peak is a classic indicator of hydrogen bonding in the sample.

The presence of three aromatic rings gives rise to several characteristic absorptions.

Aromatic C-H Stretch: Sharp, medium-intensity bands are expected to appear just above 3000 cm⁻¹ (typically 3100–3030 cm⁻¹), which is characteristic of C-H bonds where the carbon is sp² hybridized. nist.gov

Aromatic C=C Stretch: The in-ring carbon-carbon bond stretching vibrations typically produce a series of bands of variable intensity in the 1610–1450 cm⁻¹ region.

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the fingerprint region. For 1,4-disubstituted (para) rings, a strong absorption is expected in the 850–800 cm⁻¹ range due to C-H out-of-plane bending vibrations.

C-O Stretches: The molecule contains two types of C-O bonds. The aryl-alkyl ether linkages of the methoxy groups are expected to produce a strong, characteristic absorption band around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch). The C-O stretch of the tertiary alcohol group would also be present, typically in the 1150-1050 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3030 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium |

| Aromatic C=C | C=C Ring Stretch | 1610, 1580, 1510, 1450 | Medium to Strong |

| Ether (Ar-O-CH₃) | C-O Asymmetric Stretch | ~ 1250 | Strong |

| Alcohol (C-OH) | C-O Stretch | ~ 1100 | Strong |

| Aromatic C-H | C-H Out-of-Plane Bend | 850 - 800 | Strong |

Note: The predicted values are based on characteristic group frequencies from IR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₂₃H₂₄O₄, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This high-precision measurement is instrumental in confirming the elemental composition and verifying the identity of the synthesized compound.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₂₃H₂₄O₄ | [M]⁺ | 364.16746 |

| C₂₃H₂₄O₄ | [M+H]⁺ | 365.17528 |

| C₂₃H₂₄O₄ | [M+Na]⁺ | 387.15723 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a particular m/z, inducing its fragmentation, and then analyzing the resulting product ions. This technique is invaluable for piecing together the structural connectivity of a molecule.

Key predicted fragmentation pathways include:

Loss of a water molecule (-H₂O): The presence of a hydroxyl group makes the loss of water a common fragmentation pathway, leading to a fragment ion at m/z ≈ 346.16.

Cleavage of the C-C bond between the ethan-1-ol backbone carbons: This would lead to the formation of stable benzylic or tropylium-like cations.

Loss of a 4-methoxyphenyl (B3050149) group: Cleavage of the bond connecting a 4-methoxyphenyl group to the central carbon would result in a significant fragment.

Loss of a methoxy group (-OCH₃): This is another common fragmentation pathway for methoxy-substituted aromatic compounds.

Table 2: Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z | Neutral Loss |

| 364.17 | [C₂₃H₂₂O₃]⁺ | 346.16 | H₂O |

| 364.17 | [C₁₅H₁₅O₂]⁺ | 227.11 | C₈H₉O₂ |

| 364.17 | [C₁₆H₁₇O₃]⁺ | 257.12 | C₇H₇O |

| 257.12 | [C₁₅H₁₄O₂]⁺ | 226.10 | CH₃O |

| 227.11 | [C₁₄H₁₂O]⁺ | 196.09 | CH₃O |

Note: The m/z values are nominal and the proposed fragment structures are based on general fragmentation rules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis of the Aromatic System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule that absorb light.

In this compound, the three 4-methoxyphenyl groups act as the primary chromophores. The aromatic rings contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. The presence of the methoxy groups (an auxochrome) on the phenyl rings is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.

The UV-Vis spectrum of this compound is predicted to exhibit strong absorption bands in the UV region, characteristic of substituted benzene derivatives. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) would need to be determined experimentally.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Chromophore | Expected Electronic Transition | Predicted λ_max Range (nm) |

| 4-methoxyphenyl | π → π* (E-band) | 200 - 230 |

| 4-methoxyphenyl | π → π* (B-band) | 250 - 290 |

Note: The predicted λ_max ranges are based on the typical absorption of methoxy-substituted benzene rings. The E-band (ethylenic) and B-band (benzenoid) are characteristic absorptions of aromatic systems. The intensity of the B-band is typically lower than that of the E-band.

Reactivity and Reaction Mechanisms of 1,1,2 Tris 4 Methoxyphenyl Ethan 1 Ol

Acid-Catalyzed Transformations of Triarylmethanols

The presence of a tertiary alcohol group makes 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol highly susceptible to acid-catalyzed transformations. The reaction pathway is dictated by the exceptional stability of the resulting carbocation intermediate.

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound is expected to undergo dehydration via a unimolecular elimination (E1) mechanism. nih.govereztech.com

The mechanism proceeds in distinct steps:

Protonation of the Hydroxyl Group: The hydroxyl oxygen is protonated by the acid to form a good leaving group, water.

Formation of a Stable Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. This step is the rate-determining step of the reaction. The resulting carbocation, 1,1,2-Tris(4-methoxyphenyl)ethyl cation, is highly stabilized due to:

Resonance: The positive charge is delocalized across the three benzene (B151609) rings.

Inductive Effect: The electron-donating nature of the methoxy (B1213986) groups (-OCH₃) at the para position of each phenyl ring further stabilizes the positive charge through resonance, making this carbocation particularly stable.

Deprotonation to Form an Olefin: A weak base (such as water or the conjugate base of the acid) abstracts a proton from the adjacent carbon (C2), leading to the formation of a highly substituted olefin, 1,1,2-Tris(4-methoxyphenyl)ethene .

Due to the high stability of the intermediate carbocation, the dehydration of this tertiary alcohol would occur under relatively mild conditions compared to primary or secondary alcohols. nih.gov

Table 1: Predicted Products of Acid-Catalyzed Dehydration

| Reactant | Major Product | Mechanism | Key Intermediate |

|---|

While the initially formed tertiary carbocation is already very stable, acid-catalyzed conditions can sometimes facilitate molecular rearrangements to form an even more stable species. In the case of the 1,1,2-Tris(4-methoxyphenyl)ethyl cation, a 1,2-hydride or 1,2-aryl shift could theoretically occur.

However, given that the initial carbocation is tertiary and extensively stabilized by three anisyl groups, significant rearrangement is less likely compared to systems that can rearrange to a more highly substituted or resonance-stabilized carbocation. The primary pathway under standard dehydrating conditions is expected to be the direct elimination to form the corresponding alkene. Specific studies on this molecule would be required to confirm the absence or presence of rearranged products.

Oxidation Reactions and Pathways

The oxidation of this compound is challenging due to the absence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). Standard oxidation methods that convert primary and secondary alcohols to aldehydes and ketones, respectively, are ineffective for tertiary alcohols.

Direct oxidation to a ketone at the carbinol carbon is not possible without cleavage of a carbon-carbon bond. Therefore, the formation of a ketone derivative from this compound would necessitate an oxidative rearrangement or cleavage reaction. There is no direct evidence in the literature for a simple oxidation of this compound to a stable ketone derivative under standard conditions.

Under harsh oxidative conditions (e.g., using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under vigorous heating), tertiary alcohols can undergo oxidative cleavage of C-C bonds. rsc.org For this compound, this would likely involve the cleavage of the bond between C1 and C2.

The predicted products of such a reaction would be:

Bis(4-methoxyphenyl)methanone (also known as 4,4'-dimethoxybenzophenone).

4-Methoxyphenylacetic acid (following oxidation of the initial fragment).

This reaction is typically not a high-yield or clean process and often requires forcing conditions, leading to a mixture of products.

Table 2: Potential Products of Forced Oxidative Cleavage

| Reactant | Oxidizing Agent | Potential Cleavage Products |

|---|

Reduction Chemistry and Hydrogenation Studies

The tertiary alcohol group in this compound is generally resistant to reduction. Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni) would not reduce the C-OH bond under standard conditions. Instead, this reaction would target the aromatic rings, although hydrogenation of benzene rings typically requires high pressures and temperatures.

A more plausible reduction pathway would be a two-step process:

Dehydration: Acid-catalyzed dehydration to form 1,1,2-Tris(4-methoxyphenyl)ethene as described in section 4.1.1.

Hydrogenation of the Alkene: The resulting carbon-carbon double bond in the ethene derivative could then be readily reduced by catalytic hydrogenation under standard conditions to yield 1,1,2-Tris(4-methoxyphenyl)ethane .

Table 3: Plausible Two-Step Reduction Pathway

| Intermediate | Reaction | Catalyst | Product |

|---|

Direct reductive cleavage of the C-OH bond (hydrogenolysis) in tertiary benzylic alcohols can sometimes be achieved with specific reagents but is generally a difficult transformation, especially given the steric hindrance in this molecule.

Electrophilic and Nucleophilic Substitution Reactions Involving the Aromatic Rings or Hydroxyl Group

Electrophilic Aromatic Substitution (EAS)

The three 4-methoxyphenyl (B3050149) groups in this compound are highly activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effect of the methoxy group. This activation directs incoming electrophiles to the ortho and para positions relative to the methoxy group. Since the para position is already substituted, electrophilic attack is anticipated to occur at the ortho positions (C-3 and C-5) of the aromatic rings.

However, the bulky nature of the this compound molecule introduces significant steric hindrance. numberanalytics.comnumberanalytics.com This steric congestion can impede the approach of an electrophile to the ortho positions, potentially slowing the reaction rate compared to a less hindered molecule like anisole. nih.govyoutube.com The regioselectivity of electrophilic substitution on this substrate will therefore be a balance between the strong electronic activation at the ortho positions and the steric hindrance posed by the adjacent bulky groups. For particularly large electrophiles, the reaction may be significantly disfavored or may lead to substitution at the less hindered aromatic ring if there are conformational differences.

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The general mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group of this compound is a tertiary benzylic alcohol. Nucleophilic substitution at this position is expected to proceed via an SN1-type mechanism. libretexts.org This pathway involves the formation of a tertiary carbocation intermediate, which is significantly stabilized by the three connected 4-methoxyphenyl groups.

The mechanism is initiated by the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). libretexts.org Subsequent departure of the water molecule generates a tertiary carbocation. This carbocation is highly stabilized through resonance, with the positive charge delocalized onto the three aromatic rings. The electron-donating methoxy groups further enhance this stability. nih.gov Finally, a nucleophile attacks the carbocation to form the substitution product. Given the stability of the carbocation, reactions with a variety of nucleophiles are plausible under acidic conditions.

An alternative reaction pathway for tertiary alcohols is elimination (E1), which competes with substitution. Dehydration of this compound under acidic conditions would lead to the formation of an alkene. Studies on similar tertiary benzyl (B1604629) alcohols have shown that dehydration to form an alkene can be a primary step, which can then be followed by other reactions like halogenation. mdpi.com

Due to the significant steric hindrance around the tertiary carbon, an SN2-type mechanism is highly unlikely. youtube.com

Investigation of Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics

The kinetics of nucleophilic substitution reactions at the tertiary carbinol center are expected to follow a first-order rate law, characteristic of an SN1 mechanism, where the rate is dependent only on the concentration of the substrate. The rate-determining step is the formation of the stable tertiary carbocation.

The solvolysis of related compounds, such as substituted cumyl chlorides, has been used to establish the Hammett equation, which relates reaction rates to the electronic properties of substituents. researchgate.net For a reaction proceeding through a carbocation intermediate, electron-donating groups, like the 4-methoxy group, significantly accelerate the rate of reaction by stabilizing the positive charge in the transition state. A Hammett plot for the solvolysis of a series of related tertiary benzylic substrates would be expected to yield a large negative ρ (rho) value, indicating a high sensitivity to the electronic effects of the substituents and the buildup of positive charge in the transition state.

The table below presents hypothetical relative solvolysis rates for a series of triaryl-substituted ethanols to illustrate the expected trend based on substituent effects.

| Substituent on Aromatic Rings | Expected Relative Rate of Solvolysis (k_rel) | Reasoning |

|---|---|---|

| 4-Methoxy (as in the target compound) | Very High | Strong electron-donating group, highly stabilizes the carbocation intermediate. |

| 4-Methyl | High | Electron-donating group, stabilizes the carbocation. |

| Hydrogen (unsubstituted phenyl) | Moderate | Baseline for comparison. |

| 4-Chloro | Low | Electron-withdrawing group, destabilizes the carbocation. |

| 4-Nitro | Very Low | Strongly electron-withdrawing group, significantly destabilizes the carbocation. |

Thermodynamic Parameters

The thermodynamics of the nucleophilic substitution reactions are also governed by the stability of the intermediates and products. The formation of the highly stabilized tertiary carbocation from this compound is a key thermodynamic feature. The methoxy substituents play a crucial role in lowering the Gibbs free energy of the transition state leading to the carbocation. nih.gov

The thermodynamic parameters of activation, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further insight into the reaction mechanism. For an SN1 reaction, the dissociation of the leaving group in the rate-determining step typically leads to a more disordered transition state, resulting in a small positive or near-zero entropy of activation. The enthalpy of activation would be significantly lowered by the presence of the electron-donating methoxy groups, which stabilize the developing positive charge.

Below is a table summarizing the expected thermodynamic characteristics for the formation of the carbocation intermediate from various substituted triarylethanols in an SN1 reaction.

| Substituent | Relative Stability of Carbocation | Expected Enthalpy of Activation (ΔH‡) | Expected Gibbs Free Energy of Activation (ΔG‡) |

|---|---|---|---|

| 4-Methoxy | Very High | Low | Low |

| 4-Methyl | High | Moderately Low | Moderately Low |

| Hydrogen | Moderate | Moderate | Moderate |

| 4-Chloro | Low | Moderately High | Moderately High |

| 4-Nitro | Very Low | High | High |

Crystallographic Studies and Solid State Characteristics of 1,1,2 Tris 4 Methoxyphenyl Ethan 1 Ol

X-ray Diffraction Analysis for Determination of Molecular and Crystal Structure

The fundamental repeating unit of a crystal is the unit cell, which is defined by three edge lengths (a, b, c) and three interaxial angles (α, β, γ). These parameters, along with the crystal system and space group, are determined from the diffraction pattern of a single crystal. The space group describes the symmetry elements present in the crystal lattice.

For the related compound, Tris(4-methoxyphenyl)methanol (C₂₂H₂₂O₄), crystallographic studies have shown that it crystallizes in the monoclinic space group P2₁ with two molecules in the asymmetric unit. researchgate.net The unit cell parameters for this compound provide a quantitative description of its crystal lattice.

Table 1: Crystallographic Data for Tris(4-methoxyphenyl)methanol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.345(6) |

| b (Å) | 8.910(3) |

| c (Å) | 17.989(5) |

| β (°) | 109.13(3) |

| Volume (ų) | 1869.4(12) |

This data is for Tris(4-methoxyphenyl)methanol and is presented as an illustrative example.

In the crystal structure of Tris(4-methoxyphenyl)methanol, the molecules are linked into dimers by a weak O-H···O hydrogen bond, with an O···O distance of 3.035(3) Å. researchgate.net This interaction involves the hydroxyl group of one molecule and a methoxy (B1213986) oxygen of a neighboring molecule. Such hydrogen bonding patterns are significant in dictating the supramolecular assembly. Beyond classical hydrogen bonds, other weaker interactions like C-H···π and π-π stacking interactions involving the methoxyphenyl rings would also contribute to the stability of the crystal packing.

The conformation of a molecule in the solid state can be influenced by the forces of crystal packing. For flexible molecules like 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol, with multiple rotatable bonds, the crystalline environment can "lock" the molecule into a specific conformation. X-ray diffraction analysis reveals the precise torsion angles that define the molecular shape in the crystal.

For Tris(4-methoxyphenyl)methanol, the conformation is described by the torsion angles of the three methoxyphenyl groups relative to the central methanol (B129727) core. The presence of the bulky methoxyphenyl groups leads to a propeller-like arrangement to minimize steric hindrance. The specific conformations of the methoxy groups (i.e., their orientation relative to the phenyl rings) are also determined. It is anticipated that this compound would adopt a similarly complex three-dimensional conformation in the solid state, influenced by the steric demands of its substituent groups.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

While no specific studies on the polymorphism or pseudopolymorphism of this compound were identified, it is a phenomenon that should be considered for complex organic molecules. The potential for different hydrogen bonding arrangements and packing motifs could lead to the formation of multiple polymorphic forms under different crystallization conditions (e.g., solvent, temperature, cooling rate). A combined approach using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) would be necessary to investigate the existence of polymorphs.

Co-crystallization and Supramolecular Assembly Strategies

Co-crystallization is a technique used in crystal engineering to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. This strategy is often employed to modify the physicochemical properties of a target molecule.

For a molecule like this compound, the hydroxyl group and the methoxy groups present potential sites for hydrogen bonding with other molecules, known as co-formers. The design of co-crystals would involve selecting co-formers that can form robust and predictable supramolecular synthons (structural motifs) with the target molecule. For instance, co-formers containing carboxylic acid or amide functional groups could form strong hydrogen bonds with the hydroxyl group of this compound. The methoxy groups could also act as hydrogen bond acceptors. The resulting supramolecular assembly would be a multi-component crystal with potentially altered properties. The investigation of co-crystallization would involve screening various co-formers and analyzing the resulting solids using techniques such as PXRD and single-crystal X-ray diffraction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Approaches to 1,1,2 Tris 4 Methoxyphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For a flexible molecule like this compound, with multiple rotatable bonds, this process involves finding the global minimum on the potential energy surface. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to achieve this. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to locate the most stable arrangement of the atoms. For the closely related compound, tris(4-methoxyphenyl)methanol, crystallographic data reveals specific conformations of the methoxyphenyl groups. researchgate.net In a computational optimization of this compound, one would expect to find a propeller-like arrangement of the three 4-methoxyphenyl (B3050149) rings around the central ethan-1-ol core to minimize steric hindrance.

A hypothetical table of selected optimized geometrical parameters for the lowest energy conformer of this compound, as would be obtained from DFT calculations, is presented below.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.54 |

| C1-O1 Bond Length (Å) | 1.43 |

| C1-C(aryl) Bond Length (Å) | 1.52 |

| C2-C(aryl) Bond Length (Å) | 1.51 |

| C1-C2-C(aryl) Bond Angle (°) | 112.5 |

| O1-C1-C2 Bond Angle (°) | 109.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the electron-rich 4-methoxyphenyl rings, particularly the oxygen atoms of the methoxy (B1213986) groups and the pi-systems of the aromatic rings. The LUMO would likely be distributed over the aromatic rings and the C-O bond of the alcohol.

A representative table of FMO energies that could be expected from a DFT calculation is shown below.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution in a molecule. ajchem-a.com It is useful for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.

In this compound, the ESP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, highlighting their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its electrophilic nature. The aromatic rings would show a mix of potentials, with the regions ortho and para to the methoxy groups being more electron-rich.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the effects of the solvent.

For this compound, MD simulations would be valuable for understanding the flexibility of the three 4-methoxyphenyl groups and the central ethyl chain. These simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, by including explicit solvent molecules (e.g., water or an organic solvent) in the simulation box, the influence of the solvent on the conformational preferences and the hydrogen bonding interactions of the hydroxyl group can be investigated in detail.

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netsemanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. ucm.es For this compound, calculations would predict distinct signals for the protons and carbons of the methoxy groups, the aromatic rings, the ethan-1-ol backbone, and the hydroxyl group.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies can be compared with experimental FT-IR spectra to identify the characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol groups, and the various vibrations of the aromatic rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to the π-π* transitions within the aromatic rings.

A hypothetical table of predicted spectroscopic data for this compound is provided below.

| Spectroscopic Parameter | Predicted Value |

|---|---|

1H NMR (δ, ppm, O-H) | 2.5 - 3.5 |

13C NMR (δ, ppm, C-OH) | 75 - 85 |

| IR (ν, cm⁻¹, O-H stretch) | 3400 - 3500 |

| UV-Vis (λmax, nm) | 275 - 285 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. rsc.org For a molecule like this compound, a relevant reaction to study would be the acid-catalyzed dehydration to form a stable carbocation. The tris(4-methoxyphenyl)methyl moiety is known to form a highly stabilized carbocation.

By mapping the potential energy surface of the reaction, computational methods can identify the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. This type of analysis would provide detailed insights into the mechanism of carbocation formation from this compound.

Applications and Advanced Research Directions in Organic Synthesis

1,1,2-Tris(4-methoxyphenyl)ethan-1-ol as a Synthetic Intermediate for Complex Molecules

The primary utility of this compound as a synthetic intermediate lies in its capacity to serve as a direct precursor to the corresponding alkene, 1,1,2-tris(4-methoxyphenyl)ethene, through acid-catalyzed dehydration. This resulting triarylethene core is the foundational structure for a class of compounds with significant biological activity, most notably Selective Estrogen Receptor Modulators (SERMs).

The synthesis of these complex molecules often involves a multi-step process where the triarylethene scaffold is constructed and subsequently functionalized. For example, analogs of tamoxifen (B1202) and (E,Z)-norendoxifen, which are triphenylethylene (B188826) derivatives, have been synthesized to act as aromatase inhibitors or to modulate estrogen receptors. nih.gov The strategic placement of functional groups on the aryl rings or the ethylene (B1197577) core is crucial for their biological function. The synthesis of these complex bioactive agents highlights the role of triarylethanols as key intermediates in medicinal chemistry and drug design. nih.gov

| Molecule Class | Core Structure | Application / Research Area |

| Selective Estrogen Receptor Modulators (SERMs) | Triarylethene | Breast cancer treatment, osteoporosis |

| Aromatase Inhibitors | Triarylethene | Anticancer agents |

| Molecular Motors | Substituted Triarylethene | Nanotechnology, molecular machines |

| Aggregation-Induced Emission (AIE) Fluorophores | Triarylethene | Bio-imaging, chemical sensors |

Derivatization Strategies for Novel Functional Materials

The derivatization of this compound is primarily initiated by its dehydration to form the corresponding alkene. This triarylethene derivative serves as a versatile platform for the development of novel functional materials. By introducing various functional groups onto the phenyl rings, researchers can tune the electronic and photophysical properties of the molecule. tandfonline.comtandfonline.comresearchgate.net

Strategies for creating these materials include:

Synthesis of Photochromic Polymers: The triarylethene unit can be incorporated into polymer chains. These materials exhibit photoresponsive behavior, changing color and other properties upon irradiation with light. rsc.org

Development of AIEgens: Many triarylethene derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in an aggregated state or in the solid state. This property is valuable for creating chemical sensors and organic light-emitting diodes (OLEDs). tandfonline.comtandfonline.com

Fabrication of Photoresponsive Surfaces: By depositing triarylethene derivatives on a substrate, surfaces can be created whose properties, such as wettability, can be reversibly altered using light. For instance, a surface can be switched from hydrophilic to hydrophobic by irradiating with UV light, a process that is reversible with visible light. rsc.org

These derivatization strategies transform a simple alcohol intermediate into sophisticated materials with applications in optics, electronics, and smart surfaces. rsc.org

Use in Mechanistic Organic Chemistry Studies as a Model Compound

This compound is an excellent model compound for studying reaction mechanisms, particularly elimination reactions. The acid-catalyzed dehydration of this alcohol to form an alkene proceeds via an E1 (unimolecular elimination) mechanism. tsfx.edu.aulibretexts.org

The mechanism involves two key steps:

Protonation and Formation of a Carbocation: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule generates a tertiary carbocation. tsfx.edu.auyoutube.com

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon, leading to the formation of the double bond. tsfx.edu.au

The stability of the intermediate carbocation is the determining factor for the reaction rate. Due to the presence of three phenyl groups, each substituted with an electron-donating methoxy (B1213986) group, the tertiary carbocation formed from this compound is exceptionally stable through resonance. This high stability strongly favors the E1 pathway over the concerted E2 pathway and allows the reaction to proceed under relatively mild conditions compared to less substituted alcohols. tsfx.edu.aulibretexts.org

| Alcohol Type | Relative Dehydration Rate | Favored Mechanism | Intermediate |

| Primary (1°) | Slowest | E2 | Transition State |

| Secondary (2°) | Intermediate | E1 / E2 | Secondary Carbocation (E1) |

| Tertiary (3°) | Fastest | E1 | Tertiary Carbocation |

The predictable nature of its reaction pathway makes this compound and its analogs ideal substrates for investigating factors that influence carbocation stability, reaction kinetics, and the regioselectivity of elimination reactions.

Potential as a Precursor for Photochromic or Thermochromic Systems

The most significant application stemming from this compound is its role as a precursor to photochromic systems. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

The chemical transformation sequence is as follows:

Dehydration: As previously discussed, the alcohol is first converted to 1,1,2-tris(4-methoxyphenyl)ethene using an acid catalyst like sulfuric acid or phosphoric(V) acid. chemguide.co.uklibretexts.org This step creates the necessary unsaturated π-system.

Photo-induced 6π-Electrocyclization: Upon irradiation with UV light, the triarylethene derivative undergoes a reversible 6π-electrocyclization reaction. One of the phenyl rings and the ethylene double bond participate in forming a new six-membered ring, resulting in a colored dihydrophenanthrene-type structure. This cyclized form has a more extended conjugated system, causing it to absorb visible light and thus appear colored. tandfonline.comrsc.org

Reversion: The process is typically reversible. The colored, cyclized form can revert to the colorless, open-ring triarylethene form upon irradiation with visible light or, in some cases, thermally.

This ability to transform a simple, colorless alcohol into a molecule that functions as a light-activated molecular switch is a key area of advanced research, with potential applications in optical data storage, photoresponsive materials, and molecular electronics. rsc.orgrsc.org

Role in Advanced Catalysis Research

While this compound itself is not a catalyst, its core structure is highly relevant to the design of advanced catalysts. The tris(4-methoxyphenyl) moiety is known for its strong electron-donating properties, which can be used to modulate the electronic character of a catalytic center.

For instance, the related compound tris(4-methoxyphenyl)phosphine (B1294419) is a well-established electron-rich phosphine (B1218219) ligand used in organocatalysis and transition-metal catalysis. It has been shown to be a more active Lewis base catalyst than triphenylphosphine (B44618) for certain reactions, such as oxa-Michael additions. chemrxiv.orgrsc.orgresearchgate.net

Given this precedent, this compound could serve as a valuable precursor for the synthesis of novel ligands and organocatalysts. Potential research directions include:

Ligand Synthesis: The hydroxyl group could be chemically modified or replaced with other coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) to create new tripodal ligands for transition metal catalysis.

Organocatalyst Development: The core scaffold could be functionalized to create new classes of catalysts, leveraging the steric bulk and electron-rich nature of the three aryl groups to influence the stereoselectivity and reactivity of chemical transformations.

The exploration of this compound as a precursor in catalyst development remains a promising, albeit less explored, avenue of research.

Future Research Directions and Unexplored Avenues for 1,1,2 Tris 4 Methoxyphenyl Ethan 1 Ol

Development of Novel Green Chemistry Synthetic Routes

The current synthesis of 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol often involves multi-step reactions that may utilize hazardous reagents and solvents. For instance, a known pathway involves a Grignard reaction with 4-methoxyphenyl (B3050149) magnesium bromide and a ketone precursor in tetrahydrofuran (B95107) (THF), followed by heating. lookchem.com Another route employs aluminium trichloride (B1173362) in 1,2-dichloroethane (B1671644). lookchem.com These methods, while effective, present opportunities for the application of green chemistry principles to reduce environmental impact and improve safety. nih.gov

Future research should focus on developing more sustainable synthetic protocols. This could involve exploring alternative solvents, catalysts, and energy sources.

Potential Green Alternatives:

Solvent Replacement: Replacing solvents like 1,2-dichloroethane and THF with greener alternatives such as bio-derived solvents (e.g., 2-methyltetrahydrofuran) or deep eutectic solvents could significantly reduce the environmental footprint. nih.gov

Catalysis: The use of solid acid catalysts or biocatalysts (enzymes) could replace hazardous reagents like aluminium trichloride, potentially leading to higher selectivity and easier product purification.

Energy Efficiency: Investigating microwave-assisted or ultrasound-assisted synthesis could lead to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov

A comparative table of a conventional route versus a potential green route is presented below.

| Feature | Conventional Route | Proposed Green Route |

| Catalyst | Aluminium trichloride (Lewis acid) | Solid acid catalyst (e.g., Zeolite) or Biocatalyst |

| Solvent | 1,2-dichloroethane, Tetrahydrofuran | Deep eutectic solvents, 2-Methyltetrahydrofuran, Water |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication |

| Waste Profile | Halogenated organic waste, Metal salts | Biodegradable solvents, Recyclable catalyst |

The development of such green routes would align with the growing demand for sustainable practices in the chemical industry. mdpi.com

Investigation of Its Reactivity under Extreme Conditions

The chemical behavior of this compound under extreme conditions—such as high pressure, high temperature, or in supercritical fluids—remains largely unexplored. Research in this area could reveal novel reaction pathways, degradation mechanisms, and potential applications in materials science or geochemistry.

Key Research Questions:

Thermal Stability: Determining the decomposition temperature and identifying the degradation products would be crucial for understanding its thermal limitations.

High-Pressure Chemistry: Subjecting the compound to high pressures could induce phase transitions or unforeseen reactions, potentially leading to new polymeric materials.

Reactivity in Supercritical Fluids: Studying its behavior in supercritical CO2, for example, could open avenues for green reaction and separation processes.

Systematic studies under these conditions would provide fundamental data on the molecule's stability and reactivity, expanding its potential utility.

Exploration of Stereoselective Synthesis and Chiral Derivatives

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers. However, current synthetic methods typically produce a racemic mixture. The stereoselective synthesis of individual enantiomers is a significant and unexplored research avenue.

The synthesis of enantiomerically pure forms of this compound would be a critical step toward investigating its chiroptical properties and potential applications in asymmetric catalysis or as a chiral auxiliary. mdpi.commdpi.com

Potential Strategies for Stereoselective Synthesis:

Chiral Catalysts: Employing chiral catalysts, either metal-based or organocatalysts, in the key bond-forming step (e.g., the addition of an organometallic reagent to a prochiral ketone) could induce asymmetry. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants to guide the stereochemical outcome of the reaction, followed by its removal.

Enzymatic Resolution: Using enzymes, such as lipases, to selectively acylate one enantiomer from the racemic mixture, allowing for the separation of the two. mdpi.com

The successful development of these methods would provide access to the individual enantiomers, enabling a deeper understanding of their distinct properties.

Advanced Spectroscopic Studies for in situ Reaction Monitoring

The synthesis of this compound could be significantly optimized through the use of advanced in situ spectroscopic techniques. rsc.org Process Analytical Technology (PAT) tools like Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy allow for real-time monitoring of reactant consumption and product formation without the need for sampling. rsc.orgnih.gov

Benefits of in situ Monitoring:

Kinetic Studies: Elucidation of the reaction mechanism and determination of kinetic parameters. nih.gov

Process Optimization: Precise identification of reaction endpoints, leading to improved yield and purity while minimizing by-product formation.

Safety Enhancement: Real-time monitoring can help control reaction exotherms and prevent runaway reactions.

Implementing these spectroscopic tools would facilitate a more controlled and efficient synthesis, which is crucial for potential scale-up operations.

| Spectroscopic Technique | Information Gained | Potential Application |

| ATR-IR Spectroscopy | Real-time concentration of functional groups (e.g., C=O of ketone starting material, O-H of alcohol product). | Monitoring the conversion of the ketone to the tertiary alcohol. |

| Raman Spectroscopy | Complementary vibrational information, often better for non-polar bonds and aqueous systems. | In situ analysis of aromatic ring substitutions and reaction intermediates. |

| NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. | Mechanistic studies and identification of by-products in real-time. |

Integration into Supramolecular Architectures for Targeted Functionality

The molecular structure of this compound, featuring a hydroxyl group capable of hydrogen bonding and multiple methoxy-functionalized phenyl rings, makes it an interesting candidate for supramolecular chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined assemblies. researchgate.net

A related compound, Tris(4-methoxyphenyl)methanol, is known to form dimers in the solid state through weak O-H···O hydrogen bonds. researchgate.net It is plausible that this compound could form similar or more complex supramolecular structures.

Future Research Directions:

Crystal Engineering: Systematic studies of its crystallization under various conditions to explore different packing motifs and hydrogen-bonding networks.

Host-Guest Chemistry: Investigating its ability to act as a host molecule for small guest molecules, potentially leading to applications in separation or sensing.

Self-Assembly: Exploring its self-assembly in solution and on surfaces to create functional nanostructures, such as films or gels.

By leveraging non-covalent interactions, this compound could be used as a building block for designing new materials with tailored properties.

常见问题

Q. What are the optimal synthetic routes for 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol, and how can purity/yield be maximized?

Methodology :

- Catalytic Hydrogenation : Use chiral catalysts (e.g., iron phthalocyanine) under aerobic conditions to reduce trisubstituted ketone precursors. Optimize solvent (ethanol or acetonitrile), temperature (20–25°C), and reaction time (6–24 hours) for regioselectivity .

- Purification : Employ flash chromatography (gradient elution with 2–20% Et₂O/pentane) to isolate the compound. Confirm purity via TLC and GC-MS .

- Yield Enhancement : Pre-activate catalysts under inert atmospheres to prevent oxidation and improve stereochemical control .

Q. How is the molecular structure of this compound characterized?

Methodology :

- X-ray Crystallography : Refine crystal structures using SHELXL (via SHELXTL interface) with high-resolution data. Resolve twinning or disorder with iterative least-squares refinement .

- Spectroscopy : Analyze ¹H/¹³C NMR (CDCl₃, 400 MHz) for stereochemical assignments. Key signals include δ 7.11 (d, aromatic protons) and δ 4.75 (q, hydroxyl-bearing carbon) .

Q. What factors influence the compound’s solubility and stability in experimental settings?

Methodology :

- Solubility : Test in polar (water, methanol) vs. non-polar (hexane) solvents. Use UV-Vis spectroscopy to quantify solubility limits under varying pH (4–10) .

- Stability : Monitor degradation via HPLC under oxidative (H₂O₂) or thermal (40–80°C) stress. Stabilize with antioxidants (e.g., BHT) in dark storage .

Advanced Research Questions

Q. How do catalytic mechanisms differ between iron-phthalocyanine and enzymatic systems in synthesizing this compound?

Methodology :

- Iron-Phthalocyanine Catalysis : Study Markovnikov-selective hydration of alkynes under aerobic conditions. Use DFT calculations to map transition states and regioselectivity .

- Enzymatic Systems : Compare with immobilized lipases (e.g., Candida antarctica) for enantioselective reduction. Analyze kinetic parameters (kₐₜ, Kₘ) via Michaelis-Menten plots .

Q. How can contradictory NMR and computational data on conformational isomerism be resolved?

Methodology :

Q. What environmental impacts arise from its synthesis, and how can they be mitigated?

Methodology :

- Life-Cycle Assessment (LCA) : Quantify waste (e.g., chromium byproducts) using ECHA guidelines. Substitute NaBH₄ with biocatalysts (e.g., alcohol dehydrogenases) for greener reductions .

- Biodegradation : Test microbial degradation (OECD 301F) in activated sludge. Isolate Pseudomonas spp. for metabolic pathway analysis .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) affect bioactivity?

Methodology :

Q. What computational tools predict its interaction with biological targets?

Methodology :

Q. How can enantiomeric excess be enhanced in asymmetric synthesis?

Methodology :

Q. What role does photocatalysis play in functionalizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。